molecular formula C5H4O4 B14750323 Pent-2-ynedioic acid CAS No. 505-37-3

Pent-2-ynedioic acid

Cat. No.: B14750323
CAS No.: 505-37-3
M. Wt: 128.08 g/mol
InChI Key: MDECULARTTWCDW-UHFFFAOYSA-N
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Description

Pent-2-ynedioic acid, registered under CAS Number 505-37-3 , is a linear dicarboxylic acid characterized by its central carbon-carbon triple bond, which classifies it as an acetylenic carboxylic acid . With the molecular formula C 5 H 4 O 4 and a molecular weight of 128.08 g/mol , this compound serves as a valuable and versatile building block in organic synthesis and materials science research. The presence of both a rigid alkyne spacer and two reactive carboxylic acid groups provides a unique molecular framework for constructing more complex structures. Researchers can utilize this compound to create polymers with specific properties or to serve as a precursor for heterocyclic compounds. Its structural features also make it a candidate for developing novel metal-organic frameworks (MOFs) and other functional materials, where the triple bond can influence electronic properties and molecular geometry. This product is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use.

Properties

CAS No.

505-37-3

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

pent-2-ynedioic acid

InChI

InChI=1S/C5H4O4/c6-4(7)2-1-3-5(8)9/h2H2,(H,6,7)(H,8,9)

InChI Key

MDECULARTTWCDW-UHFFFAOYSA-N

Canonical SMILES

C(C#CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-2-ynedioic acid can be synthesized through various methods. One common approach involves the partial oxidation of alkynes. For instance, the oxidation of 2-butyne-1,4-diol using potassium permanganate can yield this compound. The reaction typically requires controlled conditions, including a specific temperature range and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic oxidation of suitable precursors. This process often involves the use of metal catalysts and specific reaction conditions to optimize yield and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pent-2-ynedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce different derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.

    Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

    Substitution: Alcohols or amines in the presence of acid catalysts can facilitate substitution reactions.

Major Products Formed

    Oxidation: Further oxidation can yield carboxylic acids or ketones.

    Reduction: Reduction can produce alkenes or alkanes.

    Substitution: Esterification or amidation can produce esters or amides, respectively.

Scientific Research Applications

Pent-2-ynedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which pent-2-ynedioic acid exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The presence of the triple bond and carboxyl groups allows it to participate in various chemical interactions, influencing its reactivity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The triple bond in pent-2-ynedioic acid distinguishes it from saturated dicarboxylic acids (e.g., pentanedioic acid) and unsaturated analogs with double bonds (e.g., 2-pentenoic acid derivatives). Key structural comparisons include:

Compound Name Molecular Formula Functional Groups Bond Type (Position) Key Applications/Properties Reference
This compound C₅H₄O₄ Two -COOH, triple bond C≡C (C2) Polymer crosslinking, click chemistry (inferred)
3-Pentenoic acid, 2-amino C₅H₉NO₂ One -COOH, amino, double bond C=C (C3) Pharmaceutical intermediates
Pentanedioic acid, 2-methyl C₆H₁₀O₄ Two -COOH, methyl branch Saturated Industrial surfactants, chelators
Ethyl 2-methyl-2-pentenoate C₈H₁₄O₂ Ester, double bond C=C (C2) Flavoring agents, fragrances

Key Observations :

  • Acidity : The electron-withdrawing triple bond in this compound likely enhances the acidity of its carboxylic groups compared to saturated analogs like pentanedioic acid .
  • Reactivity: The alkyne group enables cycloaddition reactions (e.g., Huisgen click chemistry), unlike the double bonds in 2-pentenoic acid derivatives, which are more suited for electrophilic additions .
Physicochemical Properties

While explicit data for this compound are absent in the evidence, trends can be inferred:

  • Solubility : The polar carboxylic acid groups suggest moderate water solubility, similar to pentanedioic acid (solubility ~150 g/L at 25°C) .
  • Thermal Stability : The rigid triple bond may reduce thermal stability compared to saturated dicarboxylic acids but improve rigidity in polymer matrices.

Q & A

Q. What experimental methods are recommended for synthesizing Pent-2-ynedioic acid with high purity?

Synthesis typically involves multi-step reactions using reagents like acetic acid, hydrogenation catalysts (e.g., palladium), and controlled conditions (e.g., inert atmosphere). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., methanol/water mixtures). Purification via recrystallization or column chromatography ensures high purity. Critical parameters include temperature control (25–80°C) and stoichiometric ratios of reactants .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., alkynyl protons at δ 2.1–2.5 ppm) and carbon backbone structure.
  • IR : Detect characteristic carbonyl (C=O) stretches (~1700 cm1 ^{-1}) and alkyne (C≡C) vibrations (~2100 cm1 ^{-1}).
  • MS : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the best practices for determining the solubility of this compound in various solvents?

Conduct solubility tests in polar (water, ethanol) and non-polar solvents (hexane) using gravimetric or UV-Vis spectrophotometry. Standardize temperature (e.g., 25°C) and pH conditions. Report results as mg/mL with error margins (±5%) from triplicate trials. Solubility trends inform solvent selection for reactions or formulations .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Perform accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC or NMR over 4–12 weeks. Stability-indicating parameters include purity loss (<5%) and absence of new peaks in chromatograms .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

Use flash chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water. Validate purity via melting point analysis (expected range: 130–135°C) and TLC (Rf_f = 0.3 in 1:1 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

Employ kinetic isotope effects (KIEs) and computational modeling (DFT) to probe transition states. Track intermediates using stopped-flow spectroscopy or in-situ NMR. Compare reaction rates with substituted analogs (e.g., methyl vs. phenyl groups) to identify electronic effects .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Systematically validate experimental conditions (e.g., solvent polarity, temperature) and instrument calibration. Cross-reference data with primary literature and databases (e.g., NIST Chemistry WebBook). Discrepancies may arise from tautomerism or impurities; replicate studies under standardized protocols .

Q. How can computational tools predict the biological activity or supramolecular interactions of this compound?

Use molecular docking (AutoDock Vina) to simulate binding with enzymes (e.g., dehydrogenases). Calculate binding energies (ΔG) and compare with experimental IC50_{50} values. For supramolecular studies, apply density functional theory (DFT) to model hydrogen-bonding networks or coordination with metal ions .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

  • Documentation : Standardize SOPs for synthesis, purification, and analysis.
  • Controls : Include internal standards (e.g., deuterated solvents for NMR) and negative controls.
  • Collaboration : Validate results via interlaboratory studies and blind data analysis .

Q. How can researchers optimize multi-step syntheses of this compound derivatives for scalability?

Use design of experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time). Employ flow chemistry for exothermic steps to improve safety and yield. Characterize intermediates in-line via FTIR or Raman spectroscopy to minimize offline testing .

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